molecular formula C23H18N2O3 B2907335 3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea CAS No. 923251-16-5

3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea

Cat. No.: B2907335
CAS No.: 923251-16-5
M. Wt: 370.408
InChI Key: SQVCHQRUXFBJBG-UHFFFAOYSA-N
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Description

3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea is a synthetic organic compound that belongs to the class of chromenyl ureas This compound is characterized by the presence of a chromenyl ring system substituted with a p-tolyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea typically involves the condensation of 4-oxo-2-(p-tolyl)-4H-chromen-6-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The chromenyl ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenyl ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the chromenyl ring system may facilitate interactions with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-(p-tolyl)-4H-chromen-3-yl-4-oxopentanoate: A compound with a similar chromenyl ring system but different functional groups.

    4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydrobenzo[h]quinazoline: Another compound with a chromenyl ring system and p-tolyl group.

Uniqueness

3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea is unique due to the presence of both the chromenyl ring system and the phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, including a chromenone core and a phenylurea moiety. The molecular formula is C23H21N1O3C_{23}H_{21}N_{1}O_{3} with a molecular weight of 373.43 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC23H21N1O3C_{23}H_{21}N_{1}O_{3}
Molecular Weight373.43 g/mol
CAS Number923258-13-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the synthesis of inflammatory mediators.
  • Antioxidant Activity : The chromenone structure allows for scavenging of free radicals, contributing to its antioxidant properties, which may protect cells from oxidative stress.
  • Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activities of chromenone derivatives similar to this compound. Below are key findings from relevant research:

In Vitro Studies

  • Inhibition of COX and LOX Enzymes : A study reported that derivatives with similar structures inhibited COX-2 and LOX enzymes with IC50 values ranging from 10 μM to 20 μM, indicating moderate potency against these targets .
  • Cytotoxicity Assessment : Compounds structurally related to this phenylurea exhibited significant cytotoxicity against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

A notable case study highlighted the anti-inflammatory effects of similar chromenone derivatives in animal models. The study demonstrated that administration resulted in reduced paw edema in rats, suggesting potential therapeutic benefits for inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionModerate inhibition (IC50 ~ 10 μM)
LOX InhibitionModerate inhibition (IC50 ~ 15 μM)
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityEffective against MCF-7 cells (IC50 ~ 20 μM)

Properties

IUPAC Name

1-[2-(4-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-7-9-16(10-8-15)22-14-20(26)19-13-18(11-12-21(19)28-22)25-23(27)24-17-5-3-2-4-6-17/h2-14H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCHQRUXFBJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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